molecular formula C10H15NO3 B2424218 2-Oxo-decahydroquinoline-4-carboxylic acid CAS No. 1989659-74-6

2-Oxo-decahydroquinoline-4-carboxylic acid

Cat. No. B2424218
M. Wt: 197.234
InChI Key: KZIFWTRFOOLYIE-UHFFFAOYSA-N
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Description

2-Oxo-decahydroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H15NO3 . It is used in various pharmaceutical testing . The compound is a conjugate acid of a 2-oxo-1,2-dihydroquinoline-4-carboxylate .


Molecular Structure Analysis

The InChI code for 2-Oxo-decahydroquinoline-4-carboxylic acid is 1S/C10H15NO3/c12-9-5-7 (10 (13)14)6-3-1-2-4-8 (6)11-9/h6-8H,1-5H2, (H,11,12) (H,13,14) and the InChI key is KZIFWTRFOOLYIE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 2-Oxo-decahydroquinoline-4-carboxylic acid is 197.23 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

A study by Hayani et al. (2021) described the synthesis of new 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives. These were synthesized through esterification of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with various alcohols, followed by alkylation reactions. The molecular docking study of these derivatives showed potential interactions with protein database inhibitors, highlighting their potential in therapeutic applications (Hayani et al., 2021).

Antagonist Activity at NMDA Receptor

Carling et al. (1992) synthesized 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives from kynurenic acid, evaluating them for antagonist activity at the glycine site on the NMDA receptor. The study found that certain structural modifications in these derivatives affected their potency and stereoselectivity, providing insights into the structural requirements for binding to the NMDA receptor (Carling et al., 1992).

Antibacterial Activity

Research by Glushkov et al. (1988) on 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives led to the development of antibacterial agents such as oxolinic acid, norfloxacin, and cyprofloxacin. The study underscores the importance of the quinoline carboxylic acid structure in developing new analogs with high antibacterial activity (Glushkov et al., 1988).

Breast Anticancer Activity

A study by Gaber et al. (2021) aimed to synthesize new 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and test their anticancer effect against the breast cancer MCF-7 cell line. The results indicated significant anticancer activity for some of these compounds, demonstrating the potential of these derivatives in cancer therapy (Gaber et al., 2021).

Analgesic Properties

Ukrainets et al. (2008) prepared derivatives of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, including 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, and compared their diuretic properties with similar compounds. This study contributes to understanding the structure-biological activity relationship of these compounds (Ukrainets et al., 2008).

Safety And Hazards

The compound is associated with hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h6-8H,1-5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIFWTRFOOLYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(CC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-decahydroquinoline-4-carboxylic acid

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